5-Methylpyrimidin-2-amine
Overview
Description
5-Methylpyrimidin-2-amine is an organic compound with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
It’s worth noting that 2-aminopyrimidine derivatives, which are structurally similar to 5-methylpyrimidin-2-amine, have been reported to exhibit antitrypanosomal and antiplasmodial activities .
Mode of Action
It’s known that 2-aminopyrimidine derivatives can interact with biological targets, leading to changes in cellular processes
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives can affect various biological pathways, leading to antitrypanosomal and antiplasmodial activities
Result of Action
It’s known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Methylpyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in nucleotide metabolism. For instance, this compound can act as a substrate or inhibitor for enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of nucleotides. These interactions are essential for the regulation of DNA synthesis and repair processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of dihydrofolate reductase by binding to its active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition can lead to a decrease in the synthesis of thymidine and purine nucleotides, ultimately affecting DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and enhancing DNA repair mechanisms. At high doses, this compound can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound shows a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism and the pentose phosphate pathway. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for the synthesis of nucleotides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylpyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and various substituted pyrimidine derivatives .
Scientific Research Applications
5-Methylpyrimidin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-bromopyrimidine
- 2-Aminopyrimidine
- Aminopyrazine
- 2-Amino-5-methylpyridine
- 2-Amino-6-chloropyrazine
- 4-Amino-2,6-dimethoxypyrimidine
- 4-Aminopyrimidine
- 5-Amino-2-methylpyridine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Uniqueness: 5-Methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amino group at the 2-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
5-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNCOBCMWBPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514677 | |
Record name | 5-Methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50840-23-8 | |
Record name | 5-Methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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